molecular formula C11H14N4 B13427315 1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile

1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile

Cat. No.: B13427315
M. Wt: 202.26 g/mol
InChI Key: FRRNPYVZZXAGMM-UHFFFAOYSA-N
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Description

1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile ( 2098057-99-7) is a chemical compound supplied for laboratory research use. This product is not intended for diagnostic or therapeutic use in humans or animals. The imidazo[1,2-b]pyrazole scaffold is recognized in medicinal chemistry as a structure of significant interest. Scientific literature indicates that compounds based on this core structure are being actively investigated for their potential multi-target pharmacological activities. Related derivatives have been studied for their ability to inhibit key cellular pathways, including the p38 MAPK signaling cascade, which is implicated in inflammation and cancer progression . Some analogues have also demonstrated anti-angiogenic properties and the capacity to inhibit reactive oxygen species (ROS) production and platelet aggregation in research models . Researchers can utilize this building block to explore structure-activity relationships or develop new agents for biochemical research. Chemical Identifiers:

Properties

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

6-methyl-1-(2-methylpropyl)imidazo[1,2-b]pyrazole-7-carbonitrile

InChI

InChI=1S/C11H14N4/c1-8(2)7-14-4-5-15-11(14)10(6-12)9(3)13-15/h4-5,8H,7H2,1-3H3

InChI Key

FRRNPYVZZXAGMM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=CN(C2=C1C#N)CC(C)C

Origin of Product

United States

Preparation Methods

Construction of the Imidazo[1,2-b]pyrazole Core

a. Condensation of Pyrazole and Imidazole Precursors:

The core heterocyclic scaffold can be assembled via a condensation reaction involving hydrazine derivatives and α-haloketones or aldehyde intermediates. This step typically employs dehydrating agents such as phosphorus oxychloride or polyphosphoric acid to facilitate cyclization:

Hydrazine derivative + α-haloketone → Pyrazole intermediate
Pyrazole + α-haloketone + dehydrating agent → Imidazo[1,2-b]pyrazole core

b. Regioselective Alkylation at the 1-Position:

The introduction of the isobutyl group at the 1-position is achieved via nucleophilic substitution with isobutyl halides (e.g., isobutyl bromide) under basic conditions (e.g., potassium carbonate in acetonitrile):

Imidazo[1,2-b]pyrazole + isobutyl bromide → 1-isobutyl- imidazo[1,2-b]pyrazole

Reaction conditions favor SN2 mechanisms, with temperature control (around 50–80°C) to optimize yield and regioselectivity.

Installation of the Carbonitrile Group at Position 7

The key functionalization involves introducing the carbonitrile group at the 7-position, which can be achieved through:

  • Nitrile formation via dehydration of amides or amidines : Starting from a suitable precursor, such as an amide or amidine intermediate, dehydration using reagents like phosphorus oxychloride or acetic anhydride under reflux yields the nitrile.

  • Direct cyanation : Using cyanide salts (e.g., sodium cyanide) in the presence of a catalyst (e.g., copper or palladium) under reflux conditions can directly install the nitrile group at the desired position through C–H activation.

Alternative Synthetic Routes

a. Multicomponent Reactions (MCRs):

Recent advances suggest employing MCRs to assemble the heterocyclic core with functional groups in a single step, enhancing efficiency. For example, combining hydrazines, aldehydes, and nitrile sources under catalytic conditions can yield the target compound with high regioselectivity.

b. Microwave-Assisted Synthesis:

Microwave irradiation accelerates reaction kinetics, reducing reaction times from hours to minutes, and can improve yields and purity. For instance, microwave-assisted cyclization of precursor intermediates in polar solvents like ethanol or dimethylformamide (DMF) has been reported.

c. Reflux and Solvent-Free Conditions:

Refluxing in suitable solvents (e.g., ethanol, acetonitrile) or solvent-free conditions under mechanochemical activation (ball milling) are also employed to optimize environmental and economic aspects.

Reaction Conditions and Optimization

Step Reagents Conditions Remarks
Core formation Hydrazines, α-haloketones Reflux, dehydrating agents Ensures heterocycle formation
Alkylation Isobutyl halides, base 50–80°C, inert atmosphere Regioselectivity control
Methylation Methyl iodide, base Room temp to 50°C Selective methylation at nitrogen
Nitrile installation Sodium cyanide, catalyst Reflux, polar solvents High regioselectivity

Verification and Purification

Post-synthesis, the compound's structure is confirmed via:

Purification techniques include column chromatography , recrystallization , and ultrafiltration to attain high purity suitable for biological evaluation.

Research Findings and Optimization Strategies

Recent research indicates that reaction temperature , catalyst choice , and solvent polarity critically influence yield and purity. For example:

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Condensation & Cyclization Hydrazines, aldehydes Reflux, dehydrating agents High regioselectivity Multi-step, time-consuming
Alkylation Isobutyl halides Mild base, 50–80°C Simple, scalable Possible over-alkylation
Cyanation Sodium cyanide, catalysts Reflux, polar solvents Direct nitrile formation Toxic reagents, requires safety measures
Microwave-assisted Various precursors 100–200°C, microwave irradiation Faster, higher yields Equipment-dependent

Chemical Reactions Analysis

1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include metal amides, electrophiles, and oxidizing or reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the selective functionalization of the imidazo[1,2-b]pyrazole scaffold can lead to the formation of push-pull dyes with a proaromatic core .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile with structurally related imidazo[1,2-b]pyrazole derivatives, focusing on substituents, molecular properties, and synthetic approaches:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Synthesis Method & Yield Key References
1-Isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile 1: Isobutyl; 6: Methyl; 7: CN C₁₁H₁₅N₅ 217.28 Not explicitly provided N/A
6-(4-Chlorophenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile 1: SEM; 6: 4-Cl-Ph; 7: CN C₁₈H₂₂ClN₄OSi 383.01 Tosyl cyanide electrophile (77% yield) [3]
1-(Cyclopropylmethyl)-6-methyl-imidazo[1,2-b]pyrazole-7-carbonitrile 1: Cyclopropylmethyl; 6: Methyl; 7: CN C₁₁H₁₂N₄ 200.24 Not specified [5]
6-Cyclobutyl-1-methyl-imidazo[1,2-b]pyrazole-7-carbonitrile 1: Methyl; 6: Cyclobutyl; 7: CN C₁₁H₁₂N₄ 200.24 Not specified [6]

Structural and Substituent Analysis

  • Core Structure : All compounds share the imidazo[1,2-b]pyrazole scaffold, but substituent variations at positions 1 and 6 significantly alter physicochemical and biological properties.
    • The isobutyl group in the target compound may enhance lipophilicity compared to smaller substituents like methyl or cyclopropylmethyl .
    • The SEM-protected derivative () introduces a bulky 2-(trimethylsilyl)ethoxy)methyl (SEM) group, which is often used as a protecting group in synthetic chemistry to improve solubility or stability during reactions .
    • Halogenated analogs (e.g., 4-chlorophenyl in ) are common in drug design for modulating electronic effects and binding affinity .

Physicochemical Properties

  • Molecular Weight : Derivatives with bulky substituents (e.g., SEM group) exhibit higher molecular weights (~383.01 vs. ~200.24 for simpler analogs) .

Biological Activity

1-Isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is a heterocyclic compound belonging to the imidazo[1,2-b]pyrazole family. Characterized by a unique structure that includes a pyrazole ring fused to an imidazole moiety, this compound has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. The presence of the carbonitrile functional group at the 7-position enhances its reactivity and biological profile.

  • Molecular Formula : C11H14N4
  • Molecular Weight : 220.27 g/mol

Biological Activity Overview

The biological activity of 1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile has been investigated in various studies, revealing significant antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits substantial antimicrobial efficacy against various bacterial strains. Its mechanism of action likely involves interaction with specific enzymes and receptors that are critical for microbial growth. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Anticancer Properties

In addition to its antimicrobial effects, 1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile has demonstrated promising anticancer activity. Studies have indicated that it can inhibit cancer cell proliferation and induce apoptosis in certain cancer types. The compound's action may involve modulation of signaling pathways associated with cancer cell survival and proliferation.

The precise mechanisms through which 1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile exerts its biological effects are still under investigation. However, it is believed to interact with various biological targets, modulating enzyme activities linked to microbial resistance mechanisms and cancer cell signaling pathways.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique attributes of 1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile:

Compound NameMolecular FormulaKey Features
1-Methyl-1H-imidazo[1,2-b]pyrazoleC8H10N4Lacks isobutyl group; shows similar bioactivity
1-Isobutyl-6-methylimidazo[1,2-b]pyrazoleC11H13N3Similar structure but different functional groups
1-Isobutyl-6-methylimidazo[1,2-b]pyrazole-7-carboxylic acidC11H13N3O2Contains carboxylic acid group; varies in solubility and reactivity

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial properties of 1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile against a panel of bacterial strains. The results indicated an IC50 value below 50 µg/mL for several strains, suggesting potent activity comparable to established antibiotics.

Study on Anticancer Effects

In another investigation focusing on cancer cell lines (e.g., breast and colon cancer), the compound showed significant inhibition of cell proliferation with IC50 values ranging from 20 to 40 µM. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways.

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile?

The synthesis of imidazo[1,2-b]pyrazole derivatives typically involves multistep reactions, including ring formation and functional group substitution. For the target compound, critical parameters include:

  • Inert atmosphere control (e.g., nitrogen or argon) to prevent oxidation of intermediates .
  • Precise temperature regulation during cyclization steps to avoid side reactions (e.g., decomposition of the isobutyl group) .
  • Use of dehydrating agents (e.g., POCl₃) for imidazole ring formation and nucleophilic substitution for the carbonitrile group . Yield optimization often requires iterative adjustments of solvent polarity (e.g., THF vs. DMF) and stoichiometric ratios of reagents like hydrazine derivatives .

Q. How does the substitution pattern at the 1- and 6-positions influence the compound’s physicochemical properties?

Structural variations at the 1- and 6-positions (e.g., isobutyl at position 1, methyl at position 6) directly impact:

  • Lipophilicity : The isobutyl group increases hydrophobicity, affecting solubility in aqueous buffers .
  • Steric hindrance : Bulky substituents like isobutyl may restrict rotational freedom, influencing binding to biological targets .
  • Electron density : Methyl and isobutyl groups act as electron donors, altering the reactivity of the pyrazole ring in further functionalization (e.g., nucleophilic substitution at the 7-position) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for imidazo[1,2-b]pyrazole derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer efficacy) often arise from:

  • Structural nuances : Minor substituent changes (e.g., cyclopropyl vs. cyclobutyl at position 6) drastically alter target affinity .
  • Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) and validate results across multiple cell lines or enzymatic assays .
  • Computational modeling : Use molecular docking to predict binding modes and correlate with experimental IC₅₀ values .

Q. What advanced analytical techniques are critical for characterizing this compound’s stability under physiological conditions?

  • High-resolution mass spectrometry (HRMS) and NMR spectroscopy (¹H/¹³C, 2D-COSY) confirm structural integrity post-synthesis .
  • HPLC-PDA monitors degradation products in simulated biological fluids (e.g., pH 7.4 buffer at 37°C) .
  • X-ray crystallography reveals conformational stability of the fused ring system, particularly under thermal stress .

Q. What strategies can mitigate challenges in functionalizing the 7-carbonitrile group for SAR studies?

The carbonitrile group’s reactivity is limited by steric hindrance from adjacent substituents. Strategies include:

  • Microwave-assisted synthesis to enhance reaction kinetics for nucleophilic substitutions .
  • Protecting group chemistry : Temporarily shield the isobutyl or methyl groups to direct reactivity to the 7-position .
  • Transition-metal catalysis : Pd-mediated cross-coupling reactions to introduce aryl/heteroaryl moieties .

Methodological Considerations

Q. How should researchers design experiments to evaluate the compound’s pharmacokinetic (PK) profile?

  • In vitro assays : Measure metabolic stability using liver microsomes and CYP450 inhibition assays .
  • Permeability studies : Use Caco-2 cell monolayers to predict intestinal absorption .
  • In vivo PK : Administer via intravenous and oral routes in rodent models, with LC-MS/MS quantification of plasma concentrations .

Q. What computational tools are recommended for predicting off-target interactions?

  • Molecular dynamics simulations (e.g., GROMACS) to assess binding to non-target kinases or GPCRs .
  • Pharmacophore modeling (e.g., Schrödinger Phase) to identify structural motifs linked to toxicity .
  • ADMET predictors (e.g., SwissADME) for early-stage toxicity risk assessment .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity while others show low toxicity for structurally similar compounds?

  • Dose-dependent effects : Cytotoxicity thresholds vary; validate results across a broad concentration range (e.g., 1 nM–100 µM) .
  • Cell line specificity : Primary vs. immortalized cells may exhibit differential susceptibility due to metabolic activity .
  • Impurity profiles : Trace byproducts from incomplete purification (e.g., unreacted intermediates) can skew toxicity data .

Tables for Key Data

Property Value/Observation Method Reference
LogP (predicted)2.8 ± 0.3SwissADME
Aqueous solubility (25°C)0.12 mg/mLShake-flask HPLC
Thermal decomposition point218°CTGA-DSC
CYP3A4 inhibition (IC₅₀)>50 µMFluorescent assay

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